molecular formula C17H18BrNOS B2592887 N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide CAS No. 477886-07-0

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide

Cat. No.: B2592887
CAS No.: 477886-07-0
M. Wt: 364.3
InChI Key: JSUISRCVPUDGDY-UHFFFAOYSA-N
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Description

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is an organic compound characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a methylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-bromothiophenol and 4-methylphenylacetic acid.

    Step 1 Formation of the Sulfanyl Linkage: 4-Bromothiophenol is reacted with 2-bromoethylamine under basic conditions to form 2-((4-bromophenyl)sulfanyl)ethylamine.

    Step 2 Formation of the Acetamide: The intermediate 2-((4-bromophenyl)sulfanyl)ethylamine is then reacted with 4-methylphenylacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can undergo reduction to form a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to the presence of the sulfanyl group.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Bioconjugation: It can be used to modify biomolecules for various biochemical applications.

Medicine

    Drug Development:

    Therapeutics: Investigated for its potential therapeutic effects in various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed as a building block in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
  • N-(2-((4-Fluorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
  • N-(2-((4-Methylphenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUISRCVPUDGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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